3-(4-bromo-2-thienyl)Pyridine
Description
3-(4-Bromo-2-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-bromothiophene moiety. This structure combines the electron-deficient pyridine core with the electron-rich thiophene ring, creating unique electronic properties that influence its reactivity and biological interactions. Bromine at the 4-position of the thienyl group enhances steric bulk and may modulate lipophilicity, impacting pharmacokinetic behavior.
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H |
InChI Key |
OGQAAIZFKWUZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bromine substitution is common in these compounds to optimize steric and electronic interactions.
- Heterocyclic appendages (thiophene, thiazole) influence π-π stacking and binding to biological targets.
Key Observations :
Key Observations :
- Brominated pyridines with basic amine substituents (e.g., piperidine) show high potency against LSD1, a cancer-relevant histone demethylase .
- The bromine atom may stabilize inhibitor-enzyme interactions through hydrophobic effects.
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility | Stability |
|---|---|---|---|---|
| This compound | ~244.1 g/mol | ~2.8 | Low (lipophilic) | Stable under Ar |
| 2-(4-Bromophenyl)pyridine | ~234.1 g/mol | ~3.1 | Moderate | Air-stable |
| Piperidin-4-ylmethoxy derivatives | ~300-350 g/mol | ~1.5-2.5 | Moderate (HCl salts) | Sensitive to oxidation |
Key Observations :
- Bromine increases molecular weight and logP, reducing aqueous solubility.
- Piperidine-containing derivatives often form hydrochloride salts to improve solubility .
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